molecular formula C8H5FO3 B3043896 3-Hydroxy-7-fluoro-1(3H)-isobenzofuranone CAS No. 94930-46-8

3-Hydroxy-7-fluoro-1(3H)-isobenzofuranone

Cat. No.: B3043896
CAS No.: 94930-46-8
M. Wt: 168.12 g/mol
InChI Key: YZRBEOHYVNOOHA-UHFFFAOYSA-N
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Description

3-Hydroxy-7-fluoro-1(3H)-isobenzofuranone is a chemical compound that belongs to the class of isobenzofuranones It is characterized by the presence of a hydroxy group at the 3-position and a fluoro group at the 7-position on the isobenzofuranone ring

Scientific Research Applications

3-Hydroxy-7-fluoro-1(3H)-isobenzofuranone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Future Directions

: 3-Hydroxy-7-fluoro 1H-indazole - AchemBlock : 7-Fluoro-3-hydroxy-2-benzofuran-1(3H)-one - ChemSpider

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-7-fluoro-1(3H)-isobenzofuranone can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, followed by cyclization to form the isobenzofuranone ring. The reaction conditions typically include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-7-fluoro-1(3H)-isobenzofuranone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 3-oxo-7-fluoro-1(3H)-isobenzofuranone.

    Reduction: Formation of 3-hydroxy-1(3H)-isobenzofuranone.

    Substitution: Formation of 3-hydroxy-7-substituted-1(3H)-isobenzofuranone derivatives.

Mechanism of Action

The mechanism of action of 3-Hydroxy-7-fluoro-1(3H)-isobenzofuranone involves its interaction with specific molecular targets. The hydroxy and fluoro groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-1(3H)-isobenzofuranone
  • 7-Fluoro-1(3H)-isobenzofuranone
  • 3-Hydroxy-7-chloro-1(3H)-isobenzofuranone

Uniqueness

3-Hydroxy-7-fluoro-1(3H)-isobenzofuranone is unique due to the presence of both hydroxy and fluoro groups, which confer distinct chemical and biological properties. The fluoro group enhances its stability and lipophilicity, while the hydroxy group contributes to its reactivity and potential for hydrogen bonding.

Properties

IUPAC Name

7-fluoro-3-hydroxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,7,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRBEOHYVNOOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)OC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a -70° C. solution of the dimethylacetal of 3-fluorobenzaldehyde (5.3 g, 31 mmol) in THF (35 ml) was added dropwise sec-butyllithium (22.2 ml of a 1.4 M solution in hexane), and the red solution was stirred for 0.5 h. The solution was saturated with CO2 for 5 min with tne red color dissipating to yield a light yellow solution. After 10 min the reaction was allowed to warm to room temperature, and after 30 min HCl (3.5 ml) was added. After concentration the solution was made basic with 5% KOH (25 ml), the neutral material extracted with Et2O (2×40 ml), the base layer acidified to pH 1 witn HCl, and the product extracted with EtOAc (2×75 ml). Work up as usual afforded 4.5 g (86%) of the title compound, mp 11°-119°, suitable for use in the next step. Recrystallization of this material from EtOAc/PE gave analytically pure material: mp 126°-127° C.; IR 3400 (br s), 1740-1760 (structured s), 1630 (m), 1485 (m), 1300 (m), 1085 (s), 910 (m), 760 (m); 1H NMR 7.8-7.1 (highly structured m, 3 H), 6.60 (br s, 1H); exact mass calcd for C8H5O3F m/e 168.0227, obsd 168.0226.
[Compound]
Name
dimethylacetal
Quantity
0 (± 1) mol
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reactant
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5.3 g
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reactant
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[Compound]
Name
solution
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0 (± 1) mol
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reactant
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35 mL
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solvent
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0 (± 1) mol
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solvent
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0 (± 1) mol
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3.5 mL
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Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-7-fluoro-1(3H)-isobenzofuranone
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